

Application of 2-Bromobutanal in medicinal chemistry

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Compound of Interest

Compound Name: 2-Bromobutanal

Cat. No.: B1282435

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Based on a comprehensive review of available scientific literature, there is limited specific documentation detailing the direct application of **2-Bromobutanal** in the synthesis of marketed pharmaceuticals or late-stage clinical candidates. However, its chemical structure as an α -bromoaldehyde makes it a potentially valuable, reactive building block for medicinal chemistry research and drug discovery.^{[1][2]} This document provides an overview of its potential applications, general reaction protocols, and its role as a versatile intermediate in organic synthesis.

Application Notes

2-Bromobutanal is an organic compound characterized by a bromine atom on the carbon adjacent (alpha-position) to an aldehyde functional group.^[1] This arrangement of functional groups provides two distinct and reactive sites, making it a versatile reagent for constructing more complex molecular architectures.^[2]

Key Reactive Features:

- **Electrophilic Carbonyl Carbon:** The aldehyde group is susceptible to nucleophilic addition, a common reaction for forming carbon-carbon and carbon-heteroatom bonds.
- **Nucleophilic Substitution Site:** The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic substitution, typically via an S_N2 mechanism.^[2]

This dual reactivity allows **2-Bromobutanal** to be used as a precursor for synthesizing a variety of organic compounds, including heterocyclic structures that are prevalent in many pharmaceutical agents. Its potential applications in medicinal chemistry lie in its ability to serve as a starting material for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Physicochemical and Structural Data

A summary of the key quantitative and structural data for **2-Bromobutanal** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ BrO	[1][2][3]
Molecular Weight	151.00 g/mol	[1][2][4]
CAS Number	24764-97-4	[3][4]
Appearance	Colorless to pale-yellow liquid	[1]
Canonical SMILES	<chem>CCC(C=O)Br</chem>	[3]
InChIKey	HAIGSNHRJAADFJ-UHFFFAOYSA-N	[3]

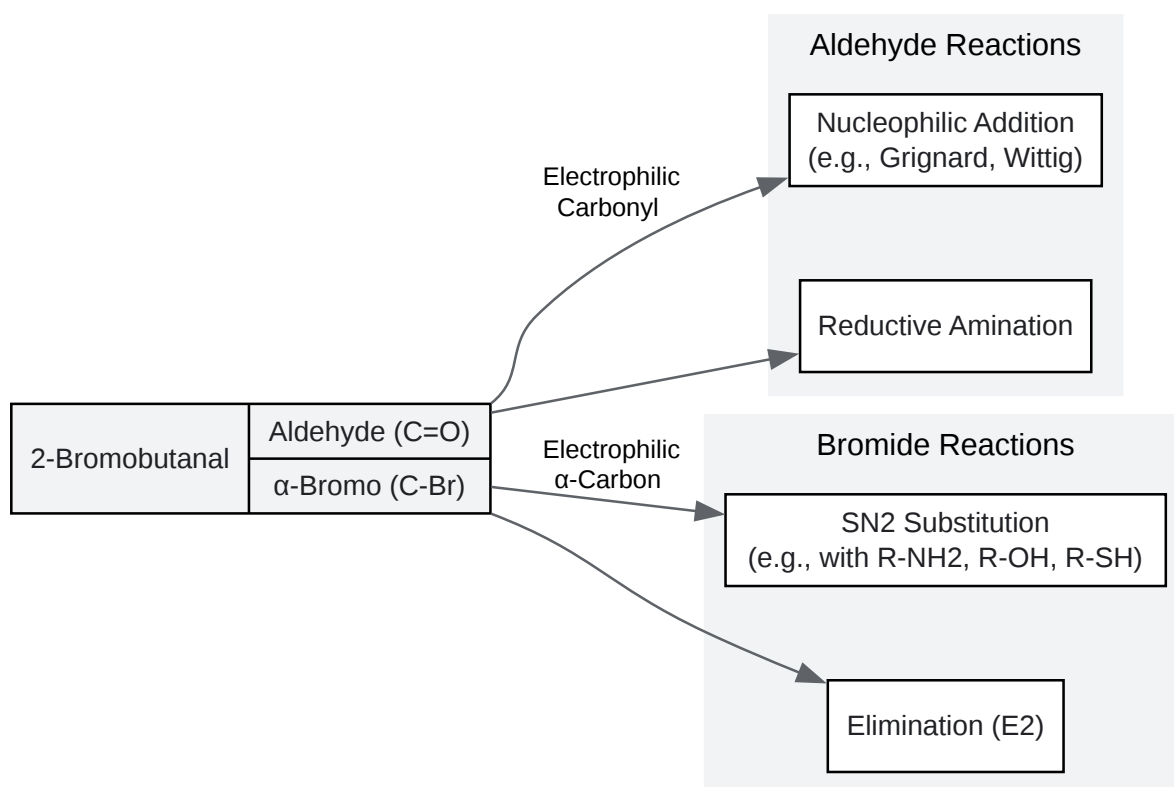
Potential Synthetic Applications in Medicinal Chemistry

While specific examples are scarce, the reactivity of **2-Bromobutanal** can be leveraged in several ways relevant to drug discovery.

- **Synthesis of Heterocycles:** By reacting with bifunctional nucleophiles (e.g., compounds containing both amine and thiol groups), **2-Bromobutanal** can be used to construct various heterocyclic rings, such as thiazoles or imidazoles, which are common scaffolds in medicinal chemistry.
- **Elaboration of Side Chains:** The aldehyde can be used as a handle for chain extension or modification, while the bromide allows for the introduction of diverse functional groups via nucleophilic substitution.

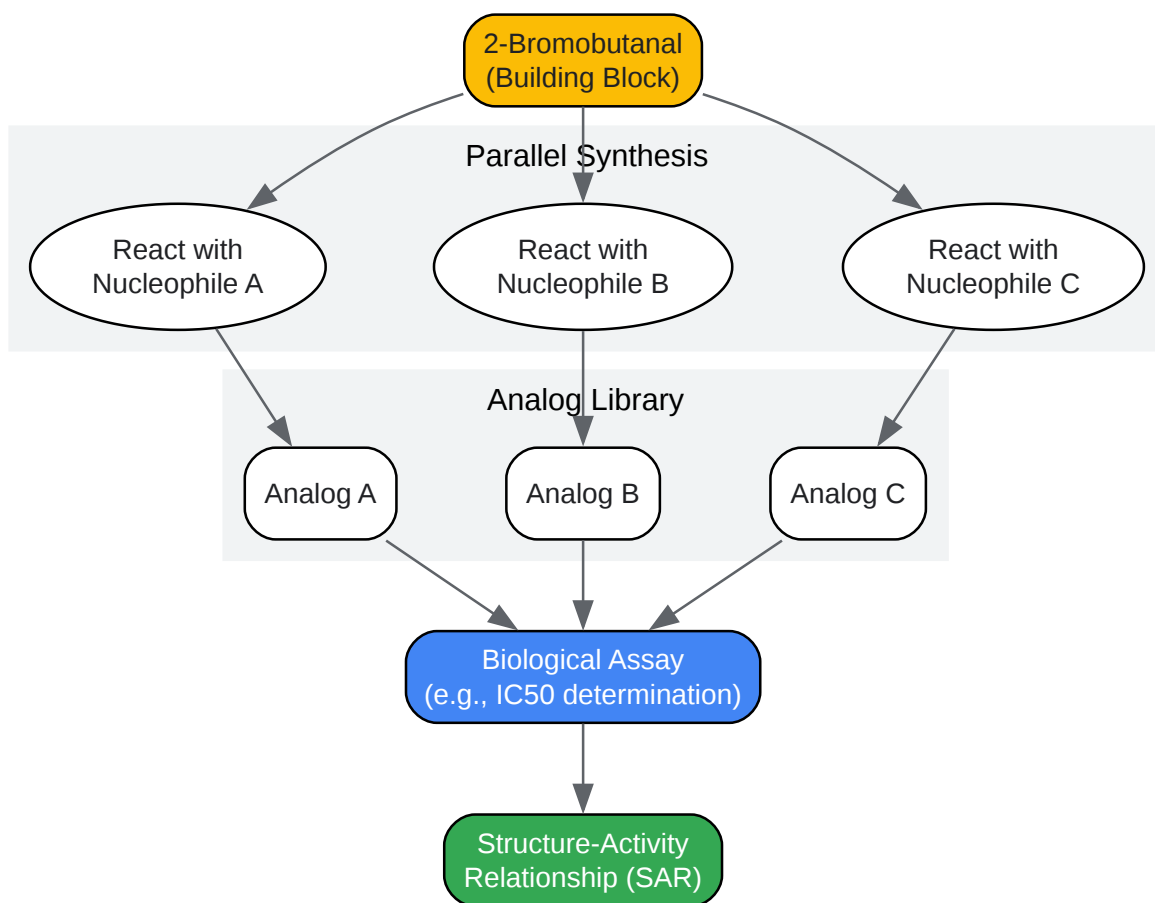
- Fragment-Based Drug Discovery: As a small, reactive molecule, **2-Bromobutanal** could be used as a "building block" to elaborate initial fragment hits into more potent, lead-like compounds.[5]

The following diagrams illustrate the potential synthetic utility and a hypothetical workflow for analog synthesis.



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Dual reactivity of **2-Bromobutanal**.



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Workflow for analog synthesis using **2-Bromobutanal**.

Experimental Protocols

No specific protocols for the application of **2-Bromobutanal** in medicinal chemistry are readily available. However, protocols for the synthesis of closely related and precursor compounds are documented. The following protocol details the synthesis of 2-Bromobutanoic Acid, a potential precursor to **2-Bromobutanal**, via the Hell-Volhard-Zelinsky reaction.[6]

Protocol: Synthesis of 2-Bromobutanoic Acid[6]

This procedure details the alpha-bromination of butanoic acid.

Materials:

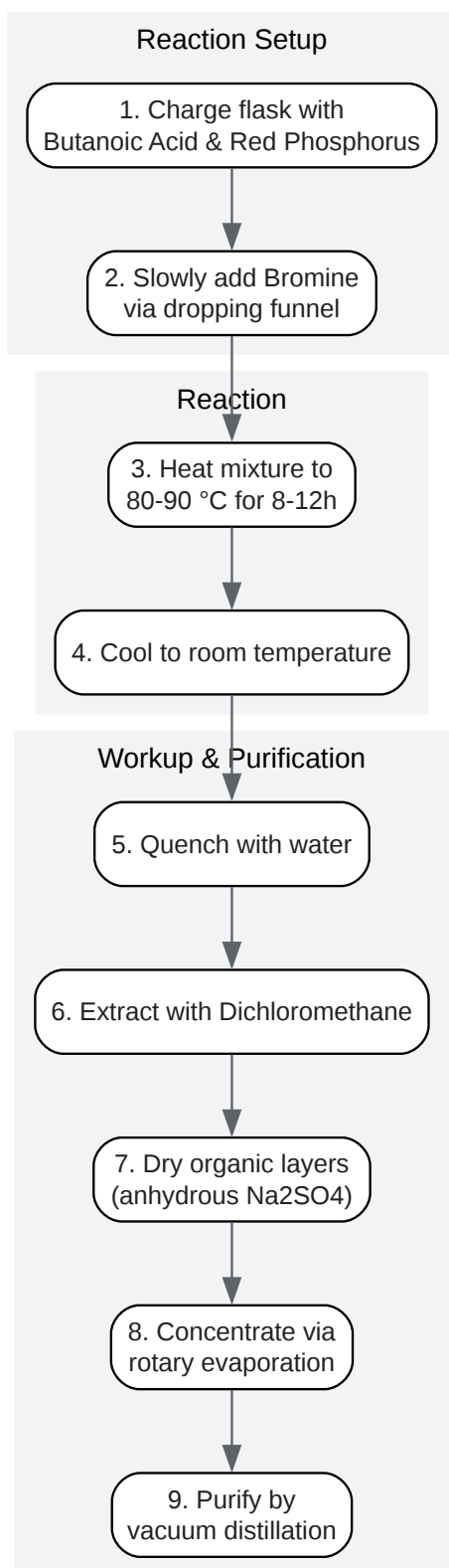
- Butanoic acid

- Red phosphorus (catalytic amount)
- Bromine
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Water
- Round-bottom flask (three-necked)
- Reflux condenser
- Dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.
- Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.
- Cool the reaction mixture to room temperature.
- Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude 2-bromobutanoic acid can be purified by vacuum distillation.



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